molecular formula C17H20N2 B1277506 3-Aminomethyl-1-benzhydrylazetidine CAS No. 36476-88-7

3-Aminomethyl-1-benzhydrylazetidine

Cat. No.: B1277506
CAS No.: 36476-88-7
M. Wt: 252.35 g/mol
InChI Key: KISVATOISQDZJU-UHFFFAOYSA-N
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Description

3-Aminomethyl-1-benzhydrylazetidine is a heterocyclic compound with the molecular formula C17H20N2 It is characterized by an azetidine ring substituted with a benzhydryl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-1-benzhydrylazetidine typically involves a two-step process. Initially, commercially available 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The resulting mesylate intermediate is then treated with ammonium hydroxide in isopropanol at approximately 70°C to yield the desired compound as a mono acetate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the described synthetic route provides a scalable approach for its preparation. The use of readily available starting materials and straightforward reaction conditions makes this method suitable for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-1-benzhydrylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the described synthetic route is this compound itself. Other derivatives can be synthesized through further substitution reactions on the azetidine ring.

Mechanism of Action

The mechanism of action of 3-Aminomethyl-1-benzhydrylazetidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert effects through modulation of neurotransmitter systems in the central nervous system . The azetidine ring and benzhydryl group contribute to its binding affinity and activity at these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring with a benzhydryl group and an aminomethyl group sets it apart from other related compounds.

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISVATOISQDZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434590
Record name 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36476-88-7
Record name 1-(Diphenylmethyl)-3-azetidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36476-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5.7 g (0.15 mole) of lithium aluminum hydride in 200 ml of dry tetrahydrofuran was treated portionwise with 18.6 g (75 mmole) of solid 3-cyano-1-(diphenylmethyl)azetidine. When the addition was complete, the reaction was stirred at room temperature for two hours, refluxed for four hours, and stirred at room temperature for 18 hours. The reaction was decomposed by the successive addition of 6 ml of water, 6 ml of 15% sodium hydroxide, and 18 ml of water, titrating the final water addition to give a granular precipitate. The inorganic precipitate was removed by filtration, washed with tetra hydrofuran and evaporated in vacuo to give 16.9 g of 1-(diphenylmethyl)-3-azetidinemethanamine as a heavy oil.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
[Compound]
Name
solid
Quantity
18.6 g
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reactant
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0 (± 1) mol
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reactant
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6 mL
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reactant
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6 mL
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reactant
Reaction Step Three
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Quantity
18 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 10 g (40 mmol) 1-diphenylmethylazetidin-3-carbonitrile in 20 ml abs. THF are added dropwise at RT to a suspension of 3.1 g (80 mmol) lithium aluminum hydride in 80 ml abs. THF and stirred overnight, 2 ml ethanol are carefully added to the batch and the batch is filtered. The filtrate is concentrated under vacuum and dispersed between CHCl3 and water. The aqueous phase is extracted twice, each with 50 ml CHCl3, and the combined organic phases are dried over sodium sulfate and the solvent is removed under vacuum. The residue is chromatographically purified over silica gel with CHCl3/CH3OH/NH4OH (90/10/0 to 90/10/1). Yield: 5.6 g (57%) of slowly solidifying resin.
Quantity
10 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
3.1 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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2 mL
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solvent
Reaction Step Four

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